2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane
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Overview
Description
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran is a compound belonging to the class of organotellurium compounds It features a tetrahydrofuran ring substituted with a naphthalen-2-yltellanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran typically involves the reaction of naphthalen-2-yltellurium chloride with tetrahydrofuran in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tellurium atom is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, and amines can be used; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tellurium atom can lead to the formation of tellurium oxides, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran has several applications in scientific research:
Biology: The compound’s unique properties make it a potential candidate for studying biological systems, particularly in the context of tellurium’s interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given the biological activity of tellurium compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of tellurium.
Mechanism of Action
The mechanism by which 2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran exerts its effects involves the interaction of the tellurium atom with various molecular targets. Tellurium can form strong bonds with sulfur and selenium-containing biomolecules, potentially disrupting their normal function. This interaction can affect various cellular pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Similar Compounds
2-((Naphthalen-2-yltellanyl)methyl)furan: Similar structure but with a furan ring instead of tetrahydrofuran.
2-((Naphthalen-2-yltellanyl)methyl)pyrrole: Contains a pyrrole ring instead of tetrahydrofuran.
2-((Naphthalen-2-yltellanyl)methyl)thiophene: Features a thiophene ring in place of tetrahydrofuran.
Uniqueness
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran is unique due to the presence of the tetrahydrofuran ring, which imparts different chemical and physical properties compared to its analogs. The tetrahydrofuran ring provides greater stability and solubility in various solvents, making it more versatile for different applications.
Biological Activity
The compound 2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane is an organotellurium derivative that has garnered attention due to its potential biological activities. Organotellurium compounds are known for their diverse pharmacological properties, including antioxidant, antibacterial, and anticancer activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this specific compound.
Chemical Structure and Synthesis
The structure of this compound features a tellurium atom bonded to a naphthalene moiety and an oxolane ring. The synthesis typically involves the reaction of naphthalene derivatives with tellurium reagents under controlled conditions, often utilizing methods such as nucleophilic substitution or cycloaddition reactions.
Antioxidant Activity
Research indicates that organotellurium compounds exhibit significant antioxidant properties. In one study, various naphthalenic compounds were tested for their ability to scavenge free radicals using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl). The results showed that these compounds effectively reduced oxidative stress by neutralizing free radicals, suggesting their potential use in preventing oxidative damage in biological systems .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The compound demonstrated notable inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, a study reported MIC values ranging from 8 to 32 µg/mL for various strains, indicating strong antibacterial potential .
Antihypertensive Effects
Recent studies have linked tellurium exposure to hypertension. While specific research on this compound's direct effects on blood pressure is limited, the broader implications of tellurium in hypertension suggest that this compound may influence vascular health. A study indicated that dietary tellurium could elevate blood pressure, prompting further investigation into how organotellurium compounds might modulate these effects .
Case Study: Antioxidant Evaluation
A recent investigation focused on the antioxidant activity of various organotellurium compounds, including derivatives of naphthalene. The study employed several in vitro assays to measure radical scavenging capabilities. The results indicated that compounds with tellurium exhibited superior antioxidant activity compared to their non-tellurium counterparts, highlighting the significance of the tellurium atom in enhancing biological activity .
Table 1: Summary of Biological Activities
Activity | Test Method | Results |
---|---|---|
Antioxidant | DPPH Assay | Significant scavenging activity |
Antibacterial | Agar Well Diffusion | MIC: 8 - 32 µg/mL |
Antihypertensive | In Vivo Studies | Correlation with tellurium levels |
The biological activities of this compound are believed to stem from its ability to interact with cellular pathways involved in oxidative stress and inflammation. Its antioxidant properties may be attributed to the tellurium atom's capability to donate electrons, thereby neutralizing free radicals. Additionally, the compound's structural features may facilitate interactions with bacterial cell membranes, leading to increased permeability and cell death.
Properties
CAS No. |
113345-03-2 |
---|---|
Molecular Formula |
C15H16OTe |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
2-(naphthalen-2-yltellanylmethyl)oxolane |
InChI |
InChI=1S/C15H16OTe/c1-2-5-13-10-15(8-7-12(13)4-1)17-11-14-6-3-9-16-14/h1-2,4-5,7-8,10,14H,3,6,9,11H2 |
InChI Key |
GGYYJAQPXLWWKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C[Te]C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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